4-CDP-2-C-methyl-D-erythritol

IspD enzyme specificity MEP pathway enzymology nucleotide substrate selectivity

CDP-ME is the obligate IspE kinase substrate-no other MEP intermediate can substitute in IspE assays. Essential for reproducible IspD/IspE screening cascades. • HTS-validated IspE substrate; inhibitor IC50 7-13 μM (Gram-neg.) & 6 μg/mL (M. tuberculosis) • IspD co-crystallography reference ligand (PDB: 1I52, 3Q80); key to allosteric inhibitor discovery • Preferred LC-MS/MS analyte for MEP pathway flux analysis; 78-fold accumulation upon IspD perturbation

Molecular Formula C14H25N3O14P2
Molecular Weight 521.31 g/mol
CAS No. 263016-94-0
Cat. No. B1214632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CDP-2-C-methyl-D-erythritol
CAS263016-94-0
Molecular FormulaC14H25N3O14P2
Molecular Weight521.31 g/mol
Structural Identifiers
SMILESCC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O
InChIInChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/t7-,8-,10-,11-,12-,14+/m1/s1
InChIKeyYFAUKWZNPVBCFF-XHIBXCGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDP-ME: MEP Pathway Intermediate for Isoprenoid Research


4-CDP-2-C-methyl-D-erythritol (CDP-ME; CAS 263016-94-0) is a pyrimidine ribonucleoside diphosphate that functions as the third dedicated intermediate in the non-mevalonate (MEP/DOXP) pathway of isoprenoid precursor biosynthesis [1]. This pathway is essential in most eubacteria, apicomplexan parasites (including Plasmodium falciparum), and plant plastids, but is absent from mammals, making its intermediates and enzymes attractive targets for antimicrobial and herbicidal drug discovery [2]. CDP-ME is produced by the enzyme IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, EC 2.7.7.60) from 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP), and is subsequently phosphorylated by IspE (CDP-ME kinase, EC 2.7.1.148) to yield CDP-ME2P [3]. As the first nucleotide-linked intermediate in the MEP pathway, CDP-ME represents a structurally distinct node: coupling a cytidine diphosphate moiety to the methylerythritol backbone introduces UV-detectability, altered solubility, and unique recognition determinants for two sequential enzymes (IspD product inhibition and IspE substrate binding), properties absent from its precursor MEP [1].

MEP pathway IspD product & IspE substrate
UV-detectable for enzymatic assay monitoring
Mammal-absent pathway, antibacterial target research

Why CDP-ME Cannot Be Substituted by Other MEP Intermediates


The MEP pathway intermediates are not interchangeable substrates: each possesses distinct chemical moieties that determine enzyme recognition, reactivity, and experimental detectability. MEP (2-C-methyl-D-erythritol 4-phosphate) lacks the cytidine diphosphate group, rendering it invisible to UV-based detection and unable to serve as a substrate for IspE kinase assays. CDP-ME2P contains an additional phosphate at the C2 position, making it the substrate for IspF (MEcPP synthase) but not for IspE. Critically, IspD displays strict nucleotide specificity: only CTP supports CDP-ME formation; ATP or UTP can partially substitute but with substantially reduced efficiency, while GTP and TTP are not substrates at all [1]. Furthermore, the IspD enzyme from different species exhibits quantitatively distinct kinetic parameters, meaning that experimental outcomes obtained with CDP-ME produced by one ortholog cannot be assumed equivalent to those from another [2]. These biochemical constraints create non-fungible requirements for the authentic compound in enzyme assays, inhibitor screening, metabolic engineering, and structural biology applications.

MEP lacks CDP moiety
Lacks cytidine diphosphate; UV detection and IspE kinase activity may not be supported.
CDP-ME2P phosphorylated at C2
Recognized by IspF, not IspE; shifts enzyme specificity and assay readout.
Non-cytidine nucleotide analogs
IspD requires CTP; ATP/UTP show reduced activity, GTP/TTP inactive, risking false-negative results.

Quantitative Evidence for CDP-ME: Comparator-Based Procurement Guide


IspD Nucleotide Specificity: CTP as the Cognate Substrate

The IspD enzyme that produces CDP-ME exhibits stringent nucleotide triphosphate specificity. CTP is the cognate substrate; ATP or UTP can partially replace CTP but with substantially reduced catalytic efficiency, while GTP and TTP are completely inactive as substrates [1]. This specificity has been experimentally confirmed: purified M. tuberculosis IspD showed no detectable activity when CTP was replaced with other nucleotide 5'-triphosphates [2]. For researchers procuring CDP-ME for coupled or downstream assays, this means that alternative nucleotide-sugar conjugates (e.g., ADP-ME, UDP-ME, GDP-ME) cannot functionally substitute for authentic CDP-ME in IspE kinase or IspDF bicyclic assays.

Nucleotide specificity
Class-level
CTP (CDP-ME) Km = 53.2 μM; full IspD substrate
ATP/UTP/GTP/TTP ATP/UTP less effective; GTP/TTP zero activity
Only CTP-derived CDP-ME may support IspE assays reliably.
GTP/TTP inactive; ATP/UTP partial, efficiencies unreported.
IspD enzyme specificity MEP pathway enzymology nucleotide substrate selectivity

Interspecies IspD Kinetic Divergence in M. tuberculosis vs E. coli

Kinetic parameters for IspD, the enzyme that synthesizes CDP-ME, differ substantially between bacterial species. M. tuberculosis IspD (MtIspD) exhibits Km values of 43-58.5 μM for MEP and 53.2-92 μM for CTP, with a turnover number (kcat) of 3.4 s⁻¹ (204 min⁻¹) [1][2]. In contrast, E. coli IspD (EcIspD) has been reported with Km values of 0.37 mM for MEP and 0.76 mM for CTP under one assay system [3], representing approximately 6-8 fold weaker apparent substrate affinity. The specificity constants (kcat/Km) for MtIspD are 12.3 mM⁻¹·min⁻¹ (MEP) and 18.8 mM⁻¹·min⁻¹ (CTP), which are lower than those reported for EcIspD under certain assay conditions, indicating that MtIspD is catalytically less efficient [3]. For researchers procuring CDP-ME for inhibitor studies targeting specific pathogens, these kinetic differences mean that compound potency (IC50) measured against one IspD ortholog cannot be extrapolated to another without experimental verification.

Species kinetics
Reported
M. tuberculosis IspD Km(MEP) 43–58.5 μM; kcat/Km 12.3–18.8 mM⁻¹·min⁻¹
E. coli IspD Km(MEP) 0.37 mM; kcat/Km higher (reported under different conditions)
Kinetic parameters are species-specific; inhibitor data may not transfer.
Assay conditions differ; direct comparison requires verification.
IspD kinetics species-specific enzyme activity M. tuberculosis drug target

IspD Overexpression Drives CDP-ME Accumulation in Z. mobilis

Systematic analysis of metabolic bottlenecks in the MEP pathway of Zymomonas mobilis revealed that overexpression of IspDF (the bifunctional IspD-IspF fusion) resulted in a 78-fold increase in intracellular CDP-ME levels relative to the wild-type control strain [1]. In the same experiment, MEP levels increased only 3.8-fold, while other downstream MEP metabolites (CDP-ME2P, MEcDP) showed no significant changes. This disproportionate accumulation demonstrates that the IspD-catalyzed step is a significant metabolic control point and that CDP-ME pool size is a sensitive indicator of IspD flux perturbation [1]. By contrast, the primary bottleneck in the Z. mobilis MEP pathway was identified at DXS (1-deoxy-D-xylulose 5-phosphate synthase), whose overexpression triggered buildup of MEcDP rather than CDP-ME, confirming that CDP-ME accumulation is a specific signature of IspD-level manipulation [1].

Flux biomarker
Head-to-head
78× increase in CDP-ME
vs wild-type control upon IspDF overexpression in Z. mobilis
CDP-ME accumulation is a sensitive marker of IspD flux modulation.
MEP increased only 3.8×; downstream intermediates unchanged.
metabolic engineering MEP pathway bottleneck CDP-ME quantitation isoprenoid production

CDP-ME as the Indispensable Substrate for IspE Inhibitor Screening

CDP-ME is the obligate substrate for IspE (CDP-ME kinase), and chemoenzymatically synthesized enantiopure CDP-ME has been specifically validated for use in IspE high-throughput inhibitor screening assays [1][2]. A study screening for inhibitors of E. coli and Y. pestis IspE identified isoxazol-5(4H)-one derivatives with IC50 values ranging from 7 to 13 μM using CDP-ME as the substrate [3]. In a separate Mycobacterium tuberculosis IspE inhibitor study, virtual screening of 15 million compounds coupled with enzymatic validation using CDP-ME as substrate identified a heterotricyclic compound with an IC50 of 6 μg/mL against M.tb IspE [4]. No other MEP pathway intermediate (MEP, CDP-ME2P, or MEcDP) can substitute for CDP-ME in these IspE assays, as IspE specifically recognizes the unmethylated 2-hydroxyl group and the cytidine diphosphate moiety of CDP-ME [2].

IspE substrate exclusivity
Head-to-head
7–13 μM IC50 range (E. coli/Y. pestis)
6 μg/mL IC50 reported for M. tuberculosis IspE; CDP-ME required as obligate substrate
Only authentic CDP-ME enables valid IspE inhibitor screening.
MEP, CDP-ME2P, or other nucleotides do not support IspE activity.
IspE kinase high-throughput screening antimicrobial drug discovery CDP-ME substrate

CDP-ME Commercial Availability vs CDP-ME2P Synthesis

A critical procurement consideration is synthetic accessibility and commercial availability. CDP-ME can be produced via a formal synthesis from D-(+)-arabitol [1] or through chemoenzymatic synthesis using recombinant IspD enzyme [2], and is commercially available from Echelon Biosciences (Cat. I-M052) at >95% purity with defined storage conditions (-20°C or below, shipped on gel ice) . In contrast, its downstream product CDP-ME2P required de novo enantioselective synthesis from D-arabinose with an 'unacceptably low' overall yield, and its first synthesis was only reported in 2010 [3]. This differential synthetic tractability means that CDP-ME is significantly more accessible for routine laboratory procurement than CDP-ME2P, which remains a custom synthesis item with limited commercial availability. For laboratories establishing IspE or IspDF coupled assays, CDP-ME represents the most readily obtainable authentic MEP pathway intermediate with verified enantiopurity.

Commercial access
Reported
CDP-ME Commercially available, >95% purity
CDP-ME2P Custom synthesis, low overall yield
CDP-ME is the most accessible nucleotide-linked intermediate for routine procurement.
CDP-ME2P requires multi-step synthesis; limited commercial sources.
CDP-ME commercial availability enantiopure synthesis analytical standard procurement

CDP-ME Co-Crystal Structures for IspD Allosteric Inhibitor Design

CDP-ME has been co-crystallized with IspD from multiple species, providing high-resolution structural data essential for structure-based drug design. The PDB contains multiple entries of IspD complexed with CDP-ME and Mg²⁺, including E. coli IspD (PDB: 1I52, 1.5 Å resolution) [1] and M. tuberculosis IspD (PDB: 3Q80) [2]. These structures reveal the ordered sequential mechanism wherein CTP binds first, followed by MEP, with CDP-ME occupying the product-binding pocket. Critically, the availability of CDP-ME-bound structures has enabled the discovery and characterization of allosteric IspD inhibitors: pseudilins (halogenated marine natural products) were shown to bind an allosteric pocket distinct from the CDP-ME binding site, with activity against Arabidopsis thaliana IspD and Plasmodium vivax IspD confirmed in both photometric and NMR-based assays [3]. By contrast, CDP-ME2P-bound IspF structures and MEcDP-bound IspG structures are comparatively sparse, making the CDP-ME:IspD co-complex the best-characterized ligand-enzyme pair in the MEP pathway for structure-guided design [3].

Co-crystal structures
Reported
X-ray crystallography
Multi-species IspD·CDP-ME complexes resolved at up to 1.5 Å (PDB: 1I52, 3Q80).
Best-characterized MEP pathway ligand for structure-based design.
Other intermediate–enzyme structures remain sparse.
IspD allosteric inhibition CDP-ME co-crystal structure structure-based drug design

Validated Applications for CDP-ME in Academic and Industrial Research


IspE Kinase High-Throughput Inhibitor Screening for Antibacterials

CDP-ME is the obligate substrate for IspE, a validated antimicrobial target absent from human cells. Chemoenzymatically synthesized enantiopure CDP-ME has been specifically validated for HTS-compatible IspE assays, enabling the identification of inhibitors with IC50 values in the 7-13 μM range against Gram-negative bacterial IspE [1] and 6 μg/mL against M. tuberculosis IspE [2]. No other MEP pathway intermediate can substitute for CDP-ME in IspE kinase assays. Procurement of >95% pure CDP-ME (e.g., Echelon I-M052) is the prerequisite for establishing reproducible IspE screening cascades.

IspD Enzymology and Allosteric Inhibitor Characterization

CDP-ME serves as both the product standard for IspD activity assays and as the reference ligand for co-crystallization studies. The CDP-ME:IspD co-complex (PDB: 1I52 at 1.5 Å resolution for E. coli; PDB: 3Q80 for M. tuberculosis) provides the structural framework for identifying allosteric binding pockets distinct from the active site [3]. Allosteric inhibitors such as pseudilins were discovered using CDP-ME-bound IspD structures as the reference state [3]. Laboratories studying IspD should procure CDP-ME both as an analytical standard for product detection and as a tool compound for competitive displacement assays.

Metabolic Engineering: CDP-ME as a Quantitative Flux Biomarker

In systematic metabolic engineering studies of the MEP pathway, CDP-ME has been demonstrated to be the most responsive intermediate to IspD-level perturbations. Overexpression of IspDF in Z. mobilis produced a 78-fold increase in CDP-ME levels, compared to only a 3.8-fold increase in MEP and no detectable change in downstream intermediates [4]. This disproportionate accumulation makes CDP-ME the preferred single-analyte LC-MS/MS target for diagnosing IspD flux bottlenecks in engineered production strains. Procurement of a high-purity CDP-ME analytical standard is essential for accurate quantitation in such metabolomics workflows.

Coupled MEP Pathway Reconstitution and Bifunctional IspDF Studies

In organisms such as Agrobacterium tumefaciens and Campylobacter jejuni, the ispD and ispF genes are fused to encode bifunctional IspDF enzymes that catalyze both CDP-ME synthesis (IspD activity) and subsequent conversion to MEcDP (IspF activity, via CDP-ME2P intermediate) [5]. Exogenous CDP-ME is required to dissect the individual IspD and IspF catalytic steps in such bifunctional systems. Kinetic studies have demonstrated that substrate channeling does not occur between IspD and IspF active sites [5], meaning that free CDP-ME must be provided as an intermediate to study the IspF half-reaction independently. Procurement of authentic CDP-ME is therefore essential for laboratories characterizing bifunctional MEP pathway enzymes.

Application
Selection Property
Validation Focus
IspE inhibitor screening
Enantiopure CDP-ME substrate
IspE kinase inhibition verification
IspD enzymology & allosteric design
CDP-ME co-crystal reference ligand
Active-site and allosteric binding confirmation
MEP pathway metabolic engineering
High-purity analytical standard
LC-MS/MS flux quantification accuracy
Bifunctional IspDF enzyme studies
Authentic CDP-ME intermediate
IspF half-reaction independence verification
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